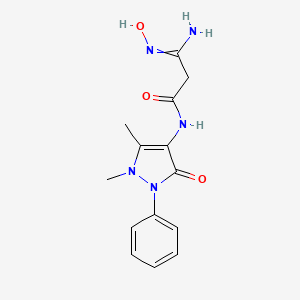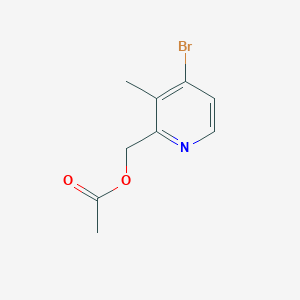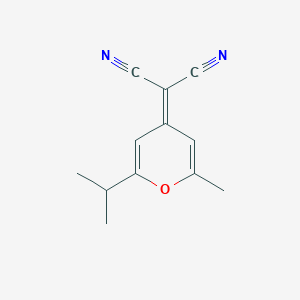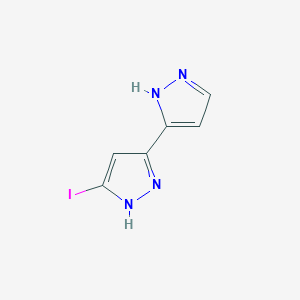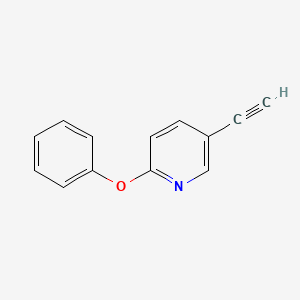
1,2,3,4-Tetrahydro-1,10-phenanthroline
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,10-phenanthroline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydro-1,10-phenanthroline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydro-1,10-phenanthroline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis : A novel and efficient nickel-catalyzed tandem addition of P(O)H compounds to 1,10-phenanthrolines has been developed, introducing two phosphorus moieties in a single step and breaking up aromatic stabilization (Gao et al., 2015).
Biological Activity and DNA Binding : Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline exhibit varying cytotoxicities against the L1210 Murine leukemia cell line, with specific methylation patterns influencing biological activity (Brodie, Collins, & Aldrich-Wright, 2004).
Luminescent Materials and Metal Complexes : 1,10-phenanthroline's structural properties such as rigidity and chelating capability make it a versatile starting material for designing UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal cations for analytical and technological applications (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).
Crystallography and Compound Synthesis : Studies on the bromination of 1,2,3,4-tetrahydro-1,10-phenanthroline have led to the synthesis of new heterocyclic compounds, contributing to understanding the structural aspects of these molecules (Su et al., 2017).
Silicon Complexes : Research on silicon compounds with 1,2,3,4-tetrahydro-1,10-phenanthroline has provided insights into the chirality and molecular structure of silicon complexes, important for the field of organosilicon chemistry (Klebe, Bats, & Hensen, 1985).
Supramolecular Chemistry : The condensation reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline and formaldehyde has been studied, leading to the synthesis of new heterocyclic compounds and salts with distinct supramolecular structures (Xiaofeng, Yi, Mo, & Chen, 2017).
Coordination Chemistry and Sensing : Various derivatizations of 1,10-phenanthroline result in ligands capable of acting as chemosensors for cations and anions, useful in environmental and biological sciences (Alreja & Kaur, 2016).
Analytical Chemistry Applications : The use of 1,10-phenanthroline in masking matrix interference from nickel ions in determinations of bismuth and antimony by hydride generation/atomic absorption spectrometry has been documented, highlighting its utility in analytical chemistry (Doncker, Dumarey, Dams, & Hoste, 1985).
Propriétés
IUPAC Name |
1,2,3,4-tetrahydro-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1,3,5-7,14H,2,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXJWSHHQZJBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=CC=N3)C=C2)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,10-phenanthroline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6E)-7-amino-6-[(4-bromophenyl)hydrazinylidene]-7-oxoheptanoic acid](/img/structure/B8051749.png)
![(6E)-7-amino-6-[(4-chlorophenyl)hydrazinylidene]-7-oxoheptanoic acid](/img/structure/B8051757.png)



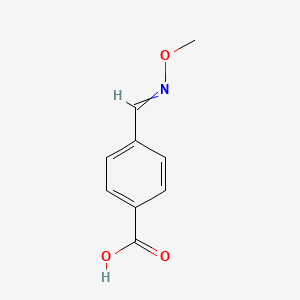
![N-[2-(1-methylimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B8051798.png)
